Cas no 2229587-96-4 (2-(3-bromo-5-chlorophenyl)prop-2-enoic acid)

2-(3-bromo-5-chlorophenyl)prop-2-enoic acid 化学的及び物理的性質
名前と識別子
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- 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid
- EN300-1921280
- 2229587-96-4
-
- インチ: 1S/C9H6BrClO2/c1-5(9(12)13)6-2-7(10)4-8(11)3-6/h2-4H,1H2,(H,12,13)
- InChIKey: FOLBWLRSQANSIE-UHFFFAOYSA-N
- ほほえんだ: BrC1=CC(=CC(C(=C)C(=O)O)=C1)Cl
計算された属性
- せいみつぶんしりょう: 259.92397g/mol
- どういたいしつりょう: 259.92397g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 230
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.3
- トポロジー分子極性表面積: 37.3Ų
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1921280-0.5g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 0.5g |
$1043.0 | 2023-09-17 | ||
Enamine | EN300-1921280-0.1g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 0.1g |
$956.0 | 2023-09-17 | ||
Enamine | EN300-1921280-5g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 5g |
$3147.0 | 2023-09-17 | ||
Enamine | EN300-1921280-10g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 10g |
$4667.0 | 2023-09-17 | ||
Enamine | EN300-1921280-2.5g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 2.5g |
$2127.0 | 2023-09-17 | ||
Enamine | EN300-1921280-0.05g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 0.05g |
$912.0 | 2023-09-17 | ||
Enamine | EN300-1921280-1g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 1g |
$1086.0 | 2023-09-17 | ||
Enamine | EN300-1921280-5.0g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 5g |
$3147.0 | 2023-05-31 | ||
Enamine | EN300-1921280-0.25g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 0.25g |
$999.0 | 2023-09-17 | ||
Enamine | EN300-1921280-1.0g |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid |
2229587-96-4 | 1g |
$1086.0 | 2023-05-31 |
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid 関連文献
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
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Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
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Hsin-Chih Yu,Li-Chieh Hsu,Tai-Hsun Chang,Yuan-Yao Li Dalton Trans., 2012,41, 723-726
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Cesar Parra-Cabrera,Clement Achille,Simon Kuhn,Rob Ameloot Chem. Soc. Rev., 2018,47, 209-230
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Yi Ma,Zhengbo Han,Yongke He,Liguo Yang Chem. Commun., 2007, 4107-4109
2-(3-bromo-5-chlorophenyl)prop-2-enoic acidに関する追加情報
Introduction to 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid (CAS No. 2229587-96-4)
2-(3-bromo-5-chlorophenyl)prop-2-enoic acid, identified by the Chemical Abstracts Service Number (CAS No.) 2229587-96-4, is a significant compound in the realm of pharmaceutical chemistry and bioorganic synthesis. This molecule, featuring a conjugated enone moiety linked to a phenyl ring substituted with bromo and chloro groups, has garnered attention due to its structural complexity and potential biological activities. The presence of both electrophilic and nucleophilic sites in its molecular framework makes it a versatile intermediate for the development of novel therapeutic agents.
The structural motif of 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid encompasses a prop-2-enoic acid (or acrylic acid derivative) core, which is well-documented for its role in various synthetic pathways. The phenyl ring, functionalized with bromine at the 3-position and chlorine at the 5-position, introduces unique electronic and steric properties that can modulate reactivity. Such structural features are often exploited in medicinal chemistry to fine-tune binding interactions with biological targets, thereby enhancing drug efficacy and selectivity.
In recent years, the pharmaceutical industry has shown increasing interest in heterocyclic compounds derived from aromatic systems. The bromo-chloro-substituted phenyl ring in 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid provides a rich scaffold for further derivatization, enabling the synthesis of diverse pharmacophores. Researchers have leveraged this compound as a key intermediate in the preparation of small-molecule inhibitors targeting enzymes involved in inflammatory and oncogenic pathways.
One of the most compelling aspects of 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid is its potential application in the development of anti-inflammatory agents. The conjugated enone system can engage with biological receptors through π-stacking interactions, while the acidic proton of the propenoic moiety allows for hydrogen bonding with nucleophilic residues in protein targets. Preclinical studies have suggested that derivatives of this compound may exhibit inhibitory activity against cyclooxygenase (COX) enzymes, which are pivotal in prostaglandin synthesis and play a crucial role in inflammatory responses.
Moreover, the bromo and chloro substituents on the phenyl ring enhance the electrophilicity of the molecule, making it susceptible to nucleophilic attacks during Suzuki-Miyaura cross-coupling reactions or other palladium-catalyzed transformations. This reactivity has been exploited to integrate 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid into larger molecular architectures, such as kinase inhibitors or DNA intercalators. Such modifications have led to promising candidates for treating conditions like cancer and neurodegenerative diseases.
The synthesis of 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid typically involves multi-step organic transformations starting from commercially available aromatic precursors. A common route includes bromination and chlorination of a halogenated benzene derivative followed by Vilsmeier-Haack formylation to introduce the propenoic acid functionality. Advances in catalytic methods have enabled more efficient and sustainable synthetic protocols, reducing waste generation and improving yields.
In academic research, 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid has been employed as a building block for exploring structure-activity relationships (SARs). By systematically modifying substituents on the phenyl ring or introducing different side chains at the propenoic position, researchers can elucidate key pharmacophoric elements responsible for biological activity. These studies not only contribute to drug discovery but also provide insights into mechanistic aspects of molecular interactions.
The compound’s utility extends beyond pharmaceutical applications; it is also relevant in materials science, particularly in designing organic semiconductors and liquid crystals. The conjugated system enhances electron delocalization, making it suitable for optoelectronic devices. Ongoing investigations are exploring its potential as an intermediate in polymer chemistry, where such motifs contribute to material properties like charge transportability.
Regulatory considerations are essential when handling 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid, despite not being classified as a hazardous substance under current guidelines. Proper storage conditions—such as cool temperatures and inert atmospheres—are recommended to prevent degradation. Industrial-scale production requires adherence to Good Manufacturing Practices (GMP) to ensure consistency and purity standards necessary for pharmaceutical use.
Future directions in research may focus on green chemistry approaches to synthesize 2-(3-bromo-5-chlorophenyl)prop-2-enoic acid, emphasizing solvent-free reactions or biocatalytic methods. Additionally, computational modeling techniques could aid in predicting biological activity before experimental validation, streamlining drug development pipelines. Collaborative efforts between academia and industry are expected to accelerate innovation around this versatile intermediate.
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